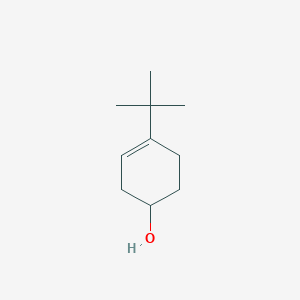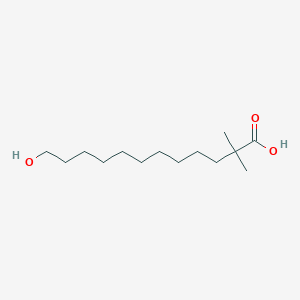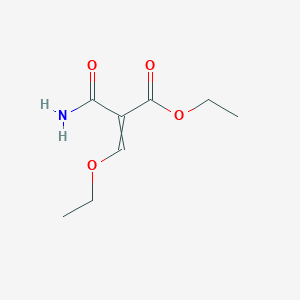
Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.193 g/mol It is an ester derivative, characterized by the presence of both carbamoyl and ethoxy groups attached to a propenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate typically involves the esterification of 2-propenoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C to facilitate the reaction.
Solvent: Commonly used solvents include toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 2-propenoic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-carbamoyl-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-carbamoyl-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The carbamoyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-carbamoyl-3-methyl-but-2-enoate
- Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate
- Ethyl 2-ethoxyprop-2-enoate
- Ethyl 2,3-diiodoprop-2-enoate
Uniqueness
The presence of both carbamoyl and ethoxy groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
90279-97-3 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 2-carbamoyl-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-5-6(7(9)10)8(11)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) |
Clave InChI |
XLKYRKJZATYDTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


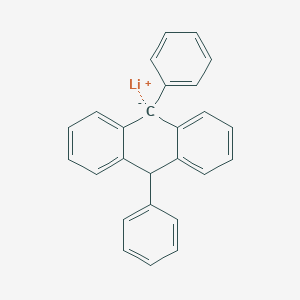
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
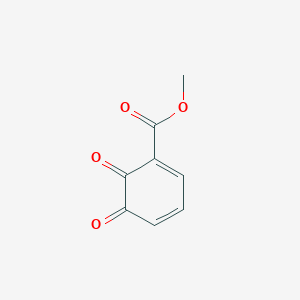
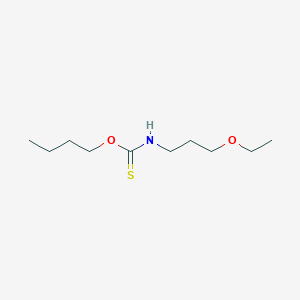
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)

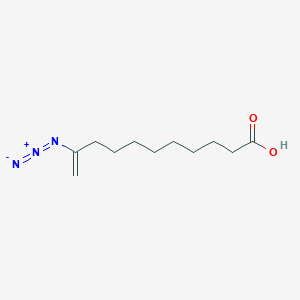
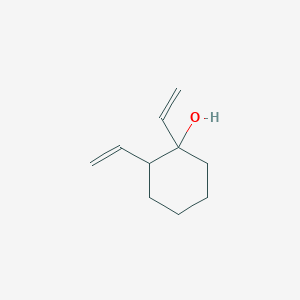
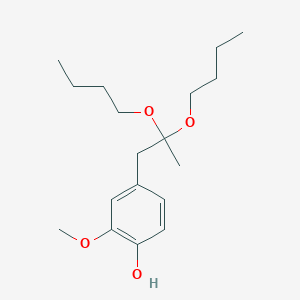
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
